molecular formula C30H36N2O2 B11704371 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(diphenylmethylidene)propanehydrazide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(diphenylmethylidene)propanehydrazide

Cat. No.: B11704371
M. Wt: 456.6 g/mol
InChI Key: CELLQZLZGNKLFO-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-(diphenylmethylidene)propanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a hydrazide linkage, which contribute to its stability and reactivity. It is often used in various scientific research applications due to its antioxidant properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-(diphenylmethylidene)propanehydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with diphenylmethane to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of catalysts and solvents is crucial in industrial processes to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-(diphenylmethylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters, depending on the reagents used.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-(diphenylmethylidene)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential anti-inflammatory and anticancer properties.

    Medicine: Investigated for its role in protecting cells from oxidative stress.

    Industry: Employed as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The presence of the phenolic hydroxyl group allows it to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its ability to interact with molecular targets. The hydrazide linkage also plays a role in its biological activity, potentially interacting with enzymes and other proteins involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-(diphenylmethylidene)propanehydrazide is unique due to its hydrazide linkage and the presence of the diphenylmethylidene group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

N-(benzhydrylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

InChI

InChI=1S/C30H36N2O2/c1-29(2,3)24-19-21(20-25(28(24)34)30(4,5)6)17-18-26(33)31-32-27(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,19-20,34H,17-18H2,1-6H3,(H,31,33)

InChI Key

CELLQZLZGNKLFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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